molecular formula C8H10N2O2 B072069 4-Methoxyphenylurea CAS No. 1566-42-3

4-Methoxyphenylurea

Cat. No. B072069
CAS RN: 1566-42-3
M. Wt: 166.18 g/mol
InChI Key: PGUKYDVWVXRPKK-UHFFFAOYSA-N
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Patent
US07132408B2

Procedure details

P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate, ditributylammonium salt (50 mg, 0.043 mmol; prepared from the tetraammonium salt by treatment with Dowex 50W×4H+ in water, followed by mixing the protonated species with an excess of tributylamine in methanol, stripping and lyophilization) was dissolved in dry DMF (1 mL) and tributylamine (10 uL, 0.43 mmol), and p-methoxyphenylisocyanate (8.4 uL, 0.648 mmol) were added in a single portion. The homogeneous reaction mixture was heated overnight at 35° C., whereupon TLC (silica gel, 50% isopropanol/50% ammonium hydroxide) and HPLC (C18) indicated a substantial conversion to a single product. The solvent was removed on a rotary evaporator and the residue dissolved in water (1 mL). The product was isolated by repeated injections onto a semi-preparative HPLC column (Alltech Nucleotide/Nucleoside C18, 7 um, 10×250 mm, gradient from 0.1 M ammonium acetate to methanol over 30 minutes, 5 mL/min, monitor at 260 nm). Stripping and lyophilization gave the p-methoxyphenylurea (24 mg, 55% yield), as the tetraammonium salt.
[Compound]
Name
P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ditributylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 μL
Type
reactant
Reaction Step Six
Quantity
8.4 μL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Nucleotide Nucleoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([N:5](CCCC)CCCC)CCC.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]=[C:23]=[O:24])=[CH:18][CH:17]=1.C(O)(C)C.C([O-])(=O)C.[NH4+]>O.CO.CN(C=O)C>[CH3:14][O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:23]([NH2:5])=[O:24])=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ditributylammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
tetraammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
10 μL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
8.4 μL
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Eight
Name
Nucleotide Nucleoside
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (1 mL)
CUSTOM
Type
CUSTOM
Details
The product was isolated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.